molecular formula C4H3ClIN3 B1466988 4-Chloro-5-iodopyrimidin-2-amine CAS No. 3993-80-4

4-Chloro-5-iodopyrimidin-2-amine

Cat. No.: B1466988
CAS No.: 3993-80-4
M. Wt: 255.44 g/mol
InChI Key: KCXIFTFXSFQXPW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Core Structures in Drug Discovery and Agrochemicals

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and agricultural chemistry. nih.govgsconlinepress.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are readily recognized and utilized by biological systems. This inherent biocompatibility makes pyrimidine-based compounds prime candidates for interacting with various enzymes and cellular components. nih.govresearchgate.net

In drug discovery, the pyrimidine scaffold is present in a multitude of approved medications, demonstrating a wide range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The adaptability of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govmdpi.com

The influence of pyrimidines extends into the agrochemical sector, where they are used to create effective herbicides, insecticides, and fungicides. mdpi.comdatabridgemarketresearch.com These compounds are designed to selectively target pests and weeds, contributing to improved crop yields and agricultural productivity. databridgemarketresearch.comepa.gov

Overview of Halogenated Pyrimidines as Versatile Chemical Scaffolds

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyrimidine core dramatically expands its chemical utility. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes halogenated pyrimidines highly versatile building blocks in organic synthesis. nih.govthieme.de

The presence of halogens provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the introduction of diverse functional groups, further expanding the structural diversity and potential biological activity of the pyrimidine derivatives. rsc.orgrsc.org The ability to selectively modify the pyrimidine ring at different positions through its halogen substituents is a key strategy in the rational design of new molecules with desired properties. mdpi.com

Research Context of 4-Chloro-5-iodopyrimidin-2-amine within Heterocyclic Chemistry

Within the diverse family of halogenated pyrimidines, this compound emerges as a particularly valuable intermediate. Its structure is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, an iodo group at the 5-position, and an amine group at the 2-position. This specific arrangement of functional groups offers a unique set of reactive sites, making it a powerful tool for synthetic chemists.

The differential reactivity of the chloro and iodo substituents allows for selective and sequential chemical modifications. The iodo group is generally more reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or vinyl groups. The less reactive chloro group can then be targeted in subsequent reactions, providing a stepwise approach to building complex molecular architectures. preprints.org The amine group can also participate in various reactions, further enhancing the synthetic versatility of the molecule. youtube.com This strategic positioning of reactive sites makes this compound a sought-after building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. chemicalbook.comacs.org

PropertyValue
Molecular Formula C5H4ClIN2
Molecular Weight 254.46 g/mol
CAS Number 670253-37-9
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXIFTFXSFQXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 5 Iodopyrimidin 2 Amine and Its Analogs

Direct Synthetic Routes to 4-Chloro-5-iodopyrimidin-2-amine

Direct synthesis of this compound often involves the sequential or one-pot halogenation of a suitable pyrimidine (B1678525) precursor. These methods are advantageous for their atom economy and reduced number of synthetic steps.

Halogenation of Pyrimidine Precursors (e.g., Iodination)

The introduction of halogen atoms onto the pyrimidine ring is a fundamental transformation in the synthesis of functionalized pyrimidines. The halogenation of 2-aminopyrimidines can be achieved through various methods. google.com For instance, direct halogenation of 2-aminopyrimidines in an aqueous solution at elevated temperatures or in an aqueous acidic solution at room temperature are common approaches. google.com

Specifically for iodination, methods have been developed to introduce iodine at the 5-position of the pyrimidine ring. Historically, the synthesis of 5-iodopyrimidines was challenging, but methods utilizing mercuric acetate (B1210297) and elemental iodine have proven effective. google.com This approach involves heating the 2-aminopyrimidine (B69317) compound in the presence of these reagents in a suitable solvent, followed by treatment with aqueous potassium iodide to yield the desired 2-amino-5-iodopyrimidine. google.com

The regioselectivity of halogenation is influenced by the electronic properties of the substituents on the pyrimidine ring. For example, in 4-aminopyridine (B3432731) derivatives, the electron-donating amino group directs electrophilic iodination to the meta position (C-3).

Specific Reagents and Reaction Conditions for this compound Synthesis

The synthesis of this compound specifically requires the introduction of both a chlorine and an iodine atom onto the 2-aminopyrimidine scaffold. While a direct one-pot synthesis is not extensively detailed in the provided results, a plausible route would involve the initial synthesis of either 2-amino-4-chloropyrimidine (B19991) or 2-amino-5-iodopyrimidine, followed by the subsequent halogenation.

For instance, an improved large-scale synthesis of 2-amino-4-chloropyrimidine has been reported, which can then serve as a precursor for further functionalization. semanticscholar.org This precursor could then be subjected to iodination conditions, such as those employing N-iodosuccinimide (NIS) or iodine with an oxidizing agent, to introduce the iodine at the 5-position. The reaction conditions, including solvent, temperature, and the choice of iodinating agent, would need to be carefully optimized to achieve high yields and selectivity.

Synthesis of Related 4-Chloro-5-iodopyrimidine Derivatives

The synthesis of analogs of this compound often involves multi-step sequences that allow for the introduction of various functional groups. These methods provide flexibility in accessing a wide range of derivatives for structure-activity relationship studies.

Multi-step Preparations Involving 2-Benzylthiopyrimidine Intermediates

A versatile strategy for the synthesis of substituted pyrimidines involves the use of 2-thiopyrimidine intermediates. These can be prepared by the condensation of a β-dicarbonyl compound, a substituted aldehyde, and thiourea. The resulting 2-thiopyrimidine can then be S-alkylated, for example, with a benzyl (B1604629) halide, to form a 2-(benzylthio)pyrimidine derivative. scirp.org This intermediate can then undergo further transformations.

For instance, a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines have been synthesized by condensing 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base. scirp.org The resulting thioether can be a stable final product or a protecting group that can be removed or transformed in subsequent steps. This approach allows for the synthesis of various pyrimidine derivatives with diverse substituents. scirp.org

General Strategies for Halogenation of Pyrimidine Rings

The halogenation of pyrimidine rings is a key step in the synthesis of many biologically active compounds. rsc.org Various halogenating agents and reaction conditions can be employed to achieve the desired substitution pattern. nih.gov

For example, a method for the synthesis of halogenated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives involves a one-pot tandem cyclization and oxidative halogenation using a mixture of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈) in an aqueous medium. nih.gov This approach highlights the use of environmentally benign conditions for halogenation. nih.gov

The choice of halogenating agent is crucial. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used for electrophilic halogenation. In some cases, microwave irradiation has been shown to be essential for efficient halogenation. thieme.de The reactivity of the pyrimidine ring towards halogenation is significantly influenced by the existing substituents.

Advanced Functionalization Strategies in Pyrimidine Synthesis

Modern synthetic chemistry offers a variety of advanced strategies for the functionalization of pyrimidine rings, enabling the synthesis of complex molecules with high precision and efficiency.

One such strategy is the deconstruction-reconstruction approach. This involves transforming a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can then be used in various heterocycle-forming reactions to generate diverse analogs that would be difficult to access through other methods. nih.gov

Direct C-H functionalization is another powerful tool for pyrimidine modification. This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of various groups onto the pyrimidine core. researchgate.net For example, C2-selective amination of pyrimidines has been achieved through a mechanism-based reagent design, providing access to complex aminopyrimidines with high selectivity. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including pyrimidine derivatives. sigmaaldrich.cnlibretexts.orgrsc.org These reactions offer a versatile tool for introducing a wide range of substituents onto the pyrimidine ring with high efficiency and selectivity. mdpi.compreprints.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron reagent (boronic acid or ester) with a halide or triflate. libretexts.org This reaction is extensively used in the synthesis of biaryl and substituted aromatic compounds, including pyrimidines. mdpi.compreprints.orgresearchgate.netmdpi.com The reaction generally proceeds under basic conditions and offers high functional group tolerance. libretexts.org

Key advantages of the Suzuki-Miyaura coupling include the use of non-toxic and stable organoborane reagents, which are often compatible with aqueous reaction conditions. libretexts.org This method has been successfully applied to the synthesis of various substituted pyrimidines by coupling halogenated pyrimidines with a diverse set of aryl and heteroaryl boronic acids. researchgate.netmdpi.comrsc.org For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated using several aryl/heteroaryl boronic acids with a Pd(PPh₃)₄ catalyst to produce novel pyrimidine analogs. researchgate.net The efficiency of these couplings can be influenced by the choice of catalyst, base, and solvent, with extensive screening often performed to optimize reaction conditions and minimize impurity formation. mdpi.compreprints.org

Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5 mol %)K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-di(aryl/heteroaryl)pyrimidineGood researchgate.net
2,4-dichloropyrimidinesAryl/heteroaryl boronic acidsVarious Pd catalystsVarious basesVarious solventsC4-substituted pyrimidinesGood to excellent mdpi.com
Halogenated pyrimidinesBoronic acidsPd(0) catalyst--Substituted pyrimidines- mdpi.com
Boronate 33Aminopyridine 34Palladium catalystVarious basesVarious solventsIntermediate for LX103165% mdpi.compreprints.org
C-N Bond Formation Methodologies

The formation of carbon-nitrogen (C-N) bonds is crucial for synthesizing aminopyrimidines, a privileged structural motif in many biologically active compounds. researchgate.netnih.govacs.orgresearchgate.net While traditional methods often involve nucleophilic substitution, direct C-H amination strategies are emerging as powerful alternatives. researchgate.netnih.govacs.orgresearchgate.net

One innovative approach involves a platform for site-selective C-H functionalization that generates pyrimidinyl iminium salt intermediates. These intermediates can then be converted in situ to various amine products. This method allows for the C2-selective amination of pyrimidines and is compatible with a broad range of sensitive functional groups, providing access to complex aminopyrimidines with high selectivity. researchgate.netnih.govacs.orgresearchgate.net Another strategy involves the base-promoted intermolecular oxidation C-N bond formation of allylic C(sp³)-H and vinylic C(sp²)-H of allylic compounds with amidines, utilizing O₂ as the sole oxidant. This protocol is noted for its use of protecting-group-free nitrogen sources, good functional group tolerance, and high atom economy. organic-chemistry.org

Nucleophilic Aromatic Substitution in Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems, including pyrimidines. nih.govwikipedia.org In this reaction, a nucleophile displaces a halide or other good leaving group on the aromatic ring. wikipedia.org The reactivity of halogenated pyrimidines in SNAr reactions is significantly influenced by the electron-deficient nature of the pyrimidine ring, which makes it more susceptible to nucleophilic attack compared to analogous benzene (B151609) halides. mdpi.com

The positions of the halogens and other substituents on the pyrimidine ring play a critical role in the regioselectivity of the substitution. researchgate.netyoutube.com For instance, in 2,4-dichloropyrimidine, the chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 5-position. youtube.com This selectivity is attributed to the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. wikipedia.orgyoutube.com Halogenated pyrimidines are convenient substrates for a wide variety of nucleophilic aromatic substitutions, allowing for the introduction of diverse functionalities. mdpi.com

Site-Selective C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds like pyrimidines, avoiding the need for pre-functionalized starting materials. researchgate.netnih.govacs.orgresearchgate.net These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

Recent advances have led to the development of synthetic platforms for the site-selective C-H functionalization of pyrimidines. researchgate.netnih.govacs.orgresearchgate.net One such platform enables the C2-selective amination of pyrimidines by forming pyrimidinyl iminium salt intermediates, which can then be transformed into various amine products. researchgate.netnih.govacs.orgresearchgate.net This approach is compatible with a wide array of pyrimidines bearing sensitive functional groups and provides high selectivity for the C2 position. researchgate.netnih.govacs.orgresearchgate.net While Minisci-type reactions can be used for C-C bond formation, they often lead to mixtures of regioisomers. nih.gov The development of site-selective methods is therefore crucial for the controlled synthesis of complex pyrimidine derivatives. nih.gov

Industrial Optimization Strategies for Pyrimidine Synthesis

The industrial-scale synthesis of pyrimidines requires robust, efficient, and cost-effective methodologies. Optimization strategies often focus on improving reaction yields, minimizing waste, and using readily available and safer reagents. mdpi.compreprints.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Iodopyrimidin 2 Amine

Nucleophilic Substitution Reactions Involving Halogen Moieties

The presence of both chlorine and iodine atoms on the pyrimidine (B1678525) ring at positions 4 and 5, respectively, makes 4-chloro-5-iodopyrimidin-2-amine a versatile precursor for the synthesis of more complex molecules. These halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions, which are the most explored transformation pathways for this compound. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing effects of the halogens, facilitates these reactions.

The iodine and chlorine atoms can be selectively displaced by a variety of nucleophiles, a feature that is extensively leveraged in medicinal chemistry and materials science. The primary mechanism for these transformations is often a palladium-catalyzed cross-coupling reaction, although classical nucleophilic aromatic substitution (SNAr) can also occur.

Common classes of nucleophiles and the corresponding reactions include:

Organoboron Reagents (Suzuki-Miyaura Coupling): This is one of the most frequently employed reactions for functionalizing this compound. The iodine atom is preferentially substituted by aryl, heteroaryl, or alkyl groups from boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is fundamental in creating carbon-carbon bonds. For instance, coupling with (4-ethoxyphenyl)boronic acid yields 4-chloro-5-(4-ethoxyphenyl)pyrimidin-2-amine.

Amines (Buchwald-Hartwig Amination): The Buchwald-Hartwig reaction allows for the formation of carbon-nitrogen bonds. While less common for the direct substitution of the halogens on this specific scaffold in the literature, related pyrimidines undergo this reaction readily. This pathway is crucial for synthesizing various amino-substituted pyrimidines.

Organostannanes (Stille Coupling): Similar to Suzuki coupling, the Stille reaction uses organotin reagents to form C-C bonds. This method is also highly effective for the selective substitution of the iodine atom.

Alkynes (Sonogashira Coupling): The palladium-catalyzed reaction with terminal alkynes is a powerful tool for introducing alkynyl moieties, typically at the 5-position (iodine). This reaction proceeds smoothly to yield 5-alkynyl-4-chloropyrimidin-2-amines.

Thiols: Thiolates can displace the halogen atoms, particularly the more reactive chlorine at the 4-position in SNAr reactions, to form the corresponding thioethers.

The table below summarizes the outcomes of representative nucleophilic substitution reactions.

Nucleophile TypeReagent ExampleReaction TypePrimary Site of ReactionProduct Class
Organoboron(4-ethoxyphenyl)boronic acidSuzuki-Miyaura5-position (Iodine)5-Aryl-4-chloropyrimidines
Amine-Buchwald-Hartwig4- or 5-positionAminopyrimidines
OrganostannaneTributyl(vinyl)stannaneStille5-position (Iodine)5-Vinyl-4-chloropyrimidines
AlkynePhenylacetyleneSonogashira5-position (Iodine)5-Alkynyl-4-chloropyrimidines
ThiolSodium thiophenoxideSNAr4-position (Chlorine)4-Thioether-5-iodopyrimidines

A key feature of the reactivity of this compound is the ability to achieve regioselective substitutions. The differential reactivity of the C-I and C-Cl bonds is the basis for this selectivity.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the substitution almost exclusively occurs at the 5-position. This is because the C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond. This predictable regioselectivity allows for a stepwise functionalization of the pyrimidine ring. First, the iodine at the 5-position is replaced, and subsequently, the chlorine at the 4-position can be targeted in a second, often more forcing, reaction.

For example, a typical synthetic sequence would involve a Suzuki coupling at the C5-I position, followed by a subsequent coupling or a different type of substitution at the C4-Cl position. This stepwise approach provides a powerful strategy for the synthesis of di-substituted pyrimidines with diverse functionalities at positions 4 and 5.

In contrast, under SNAr conditions, the chlorine atom at the 4-position is generally more reactive than the iodine at the 5-position. This is due to the greater ability of the chlorine-bearing carbon to stabilize the negative charge of the Meisenheimer complex intermediate, a consequence of the electronic activation provided by the adjacent ring nitrogens.

Oxidation and Reduction Pathways of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic attack and oxidation. The presence of two electron-withdrawing halogen substituents further deactivates the ring towards oxidative processes. Consequently, oxidation of the pyrimidine ring of this compound is not a commonly observed transformation and would require harsh oxidizing agents, likely leading to decomposition of the molecule.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to reduction. Catalytic hydrogenation can, under certain conditions, lead to the reduction of the pyrimidine ring, although this is often accompanied by hydrodehalogenation (the removal of the halogen atoms). The specific conditions required for the selective reduction of the ring in the presence of the halogens are not well-documented for this particular compound, and such transformations are generally not considered a primary synthetic pathway. The more common reductive process observed is the aforementioned hydrodehalogenation, which can be a competing side reaction during other transformations, such as catalytic hydrogenations intended for other functional groups.

Reactivity Modulations by Halogen Substituents

The chlorine and iodine atoms profoundly influence the reactivity of the pyrimidine core in several ways:

Electronic Effects: Both chlorine and iodine are electron-withdrawing groups due to their inductive effect (-I). This effect significantly lowers the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack, as discussed in section 3.1. This is a key factor in the facile nature of SNAr reactions at the 4-position.

Leaving Group Ability: The halogens serve as excellent leaving groups, which is the cornerstone of the synthetic utility of this compound. The order of leaving group ability in palladium-catalyzed reactions is I > Br > Cl, which dictates the regioselectivity observed in these transformations.

Steric Effects: The iodine atom is significantly larger than the chlorine atom. While this can have some influence on the approach of nucleophiles, the electronic effects and the inherent reactivity of the C-X bonds are the dominant factors controlling the reaction pathways.

Modulation of Amino Group Reactivity: The electron-withdrawing nature of the halogens also decreases the basicity and nucleophilicity of the 2-amino group. This deactivation can be beneficial as it prevents the amino group from interfering with certain reactions, such as acting as a competing nucleophile in cross-coupling reactions.

The interplay of these effects makes this compound a highly tunable and valuable building block in organic synthesis.

Biological Activities and Pharmacological Relevance of 4 Chloro 5 Iodopyrimidin 2 Amine Derivatives

Investigation of Antiviral Potency

The pyrimidine (B1678525) scaffold is a crucial component in a variety of antiviral agents. Research into derivatives of 4-Chloro-5-iodopyrimidin-2-amine and related structures has uncovered potential candidates for combating viral infections. For instance, a series of acyclic tubercidin (B1682034) analogues, specifically 5-halogen-substituted pyrrolo[2,3-d]pyrimidines, demonstrated activity against human cytomegalovirus (HCMV). nih.gov While these compounds showed some selectivity, their antiviral effect was observed at concentrations close to those causing cytotoxicity. nih.gov

Further studies on related pyrimidine frameworks have shown promise against other viruses. Thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral properties. mdpi.com Notably, derivatives that included an amino-indane or tetrahydronaphthalene substitution were found to have selective efficacy against human coronaviruses 229E (HCoV-229E) and OC43 without causing cellular toxicity. mdpi.com Specifically, compounds 7a, 7b, and 7f from this series emerged as strong candidates for further development as anti-coronavirus agents. mdpi.com

In the context of the SARS-CoV-2 pandemic, various compounds with a pyrimidine core have been investigated. Echinocandin antifungal drugs, such as micafungin (B1204384) and its derivatives, have been reported to exhibit antiviral effects against SARS-CoV-2 by inhibiting the intracellular virus replication process. mdpi.com The derivatives Mi-2 and Mi-5, in particular, showed more potent antiviral activity than the parent compound micafungin. mdpi.com Similarly, certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been found to potently inhibit the replication of the respiratory syncytial virus (RSV). nih.gov

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Target Virus Key Findings Reference
5-Halogen-substituted pyrrolo[2,3-d]pyrimidines Human Cytomegalovirus (HCMV) Active at concentrations lower than those producing comparable cytotoxicity. nih.gov
4,7-Disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) Human Coronaviruses (HCoV-229E, HCoV-OC43) Showed promising and selective antiviral activity with no cellular toxicity. mdpi.com
Micafungin Derivatives (Mi-2, Mi-5) SARS-CoV-2 Exhibited higher antiviral activity than the parent compound, micafungin. mdpi.com
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues Respiratory Syncytial Virus (RSV) Potently inhibited RSV replication and associated inflammatory responses. nih.gov

Exploration of Anticancer Activities

The pyrimidine nucleus is a fundamental building block for numerous anticancer drugs. Derivatives of 2-amino-4-chloro-pyrimidine have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. nih.gov In one study, a series of seven derivatives were tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Among these, derivative 6 , which features a bromophenyl piperazine (B1678402) moiety, demonstrated the highest anticancer activity against both cell lines, with EC₅₀ values of 89.24 ± 1.36 µM for HCT116 and 89.37 ± 1.17 µM for MCF7. nih.gov

Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been explored for their anti-proliferative capabilities. mdpi.com Derivatives 7d and 7h from a synthesized series were found to be effective against several types of hematological cancers. mdpi.com The quinazoline (B50416) scaffold, which is related to pyrimidine, is also known for its role in anticancer drug design, often through the inhibition of receptor tyrosine kinases. mdpi.com

Further research into oxadiazole-linked pyrimidine analogues has also yielded promising results. A series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed and synthesized based on known tubulin inhibitors. nih.gov Compound 6h from this series, which has a 3,4,5-trimethoxyphenyl substitution, showed significant anticancer activity against several cancer cell lines, including SNB-19, NCI-H460, and SNB-75, at a concentration of 10 µM. nih.gov Additionally, quinazoline-based pyrimidodiazepines have been synthesized and tested, with some compounds exhibiting high cytostatic and cytotoxic activity, in some cases exceeding that of the standard anticancer drug doxorubicin (B1662922) against certain cancer cell lines. rsc.org

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings Reference
2-Amino-4-chloro-pyrimidine derivative 6 HCT116 (Colon), MCF7 (Breast) Highest activity in its series with EC₅₀ values of 89.24 µM and 89.37 µM, respectively. nih.gov
Pyrimido[4,5-d]pyrimidine derivatives 7d , 7h Hematological Cancers Showed efficacy against several hematological cancer types. mdpi.com
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h ) SNB-19 (CNS), NCI-H460 (Lung), SNB-75 (CNS) Demonstrated significant anticancer activity with PGI values of 65.12, 55.61, and 54.68, respectively. nih.gov
Quinazoline-based pyrimidodiazepine 16c Various Showed high cytotoxic activity, 10-fold higher than doxorubicin against ten cancer cell lines. rsc.org

Modulation of Kinase Activity

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Pyrimidine derivatives have been extensively studied as kinase inhibitors.

The Phosphoinositide 3-Kinase (PI3K) pathway is one of the most frequently altered signaling pathways in human cancers, playing a central role in cell growth, survival, and metabolism. mdpi.com This makes PI3K an attractive target for cancer therapy. The development of PI3K inhibitors has shown promise in preclinical models and has advanced to clinical trials. nih.gov

The PI3K family of enzymes catalyzes the production of the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which is a crucial step in the signaling cascade. nih.gov Many PI3K inhibitors are designed to be competitive with ATP at the enzyme's binding site. researchgate.net The pyrimidine scaffold is a common feature in many PI3K inhibitors due to its structural resemblance to the adenine (B156593) core of ATP. researchgate.net For example, Buparlisib, an oral pan-PI3K inhibitor, belongs to the 2,6-dimorpholinopyrimidine family of derivatives. nih.gov

Downstream of PI3K, Akt (also known as Protein Kinase B) and the mammalian target of rapamycin (B549165) (mTOR) are key signaling hubs. nih.gov The PI3K/Akt/mTOR pathway is a critical regulatory axis for numerous cellular processes, and its aberrant activation is linked to a variety of diseases, including cancer. nih.govnih.gov Consequently, developing inhibitors that target one or more components of this pathway is a major focus of cancer research.

Several dual PI3K and mTOR inhibitors have entered clinical trials, such as NVP-BEZ235, which is derived from an imidazo[4,5-c]quinoline scaffold. nih.gov The synthesis of various heterocyclic compounds, including those based on pyrimidine, has been a fruitful area for the discovery of PI3K, Akt, and mTOR inhibitors. researchgate.netnih.gov For instance, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as starting points for the synthesis of compounds that inhibit both PI3K and Akt. nih.gov The modulation of this pathway by viral infections has also been noted, highlighting its importance in cellular response to external stimuli. nih.gov

Antimicrobial Spectrum Analysis

In addition to their antiviral and anticancer properties, pyrimidine derivatives have been investigated for their potential as antimicrobial agents.

The search for new antibacterial agents is crucial in the face of growing antibiotic resistance. Pyrimidine derivatives have shown potential in this area. A study on 2-amino-3-cyanopyridine (B104079) derivatives revealed that one compound, 2c , exhibited high activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.gov

In another study, a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated for their antibacterial activity. nih.gov Compound 6c , which contains a 4-nitrophenyl group, showed the most promising results against both Gram-negative and Gram-positive bacteria, with an MIC of 8 µg/mL. nih.gov Furthermore, the synthesis of Schiff bases derived from 2-amino-4-chloropyridine (B16104) has led to compounds with significant biological activity against various tested microorganisms. researchgate.net Research on 4-chloro-2-mercaptobenzenesulfonamide derivatives has also identified compounds with promising activity against several strains of anaerobic Gram-positive bacteria. nih.gov

Table 3: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Target Bacteria Key Findings Reference
2-Amino-3-cyanopyridine derivative 2c S. aureus, B. subtilis (Gram-positive) High activity with an MIC of 0.039 µg/mL. nih.gov
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c ) Gram-positive and Gram-negative bacteria Promising activity with an MIC of 8 µg/mL. nih.gov
Schiff bases of 2-amino-4-chloropyridine Various bacteria and fungi Compounds 3b, 3c, 3d, 3f, 3g exhibited significant activity. researchgate.net
4-Chloro-2-mercaptobenzenesulfonamide derivatives Anaerobic Gram-positive bacteria Compounds 16, 17, 23, 24, 31, 32, 48 showed promising activity. nih.gov

Antifungal Properties

The pyrimidine scaffold is a key component in a number of commercial fungicides, and research continues to explore new derivatives for their potential to control plant fungal diseases. nih.govnih.govnih.gov Studies on novel pyrimidine derivatives have demonstrated significant antifungal activities against a variety of phytopathogenic fungi. nih.gov

In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govfrontiersin.org The results showed that some of these compounds exhibited potent antifungal effects. nih.govfrontiersin.org For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) was found to have an excellent EC₅₀ value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/ml). nih.govfrontiersin.org Similarly, compounds 5f and 5o showed a 100% inhibition rate against Phomopsis sp. at a concentration of 50 μg/mL. nih.govfrontiersin.org

Another study focused on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety. frontiersin.org Many of these compounds displayed notable antifungal activities against several strains of Botrytis cinerea, as well as Phytophthora infestans and Pyricularia oryzae Cav. frontiersin.org Furthermore, pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino (B1219803) moieties have also been synthesized and tested. tandfonline.com Compound 4a (N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio) pyrimidin-4-amine) showed high inhibition of 87.5% against Botrytis cinerea at 100 µg/mL. tandfonline.com

Novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton have also been investigated. frontiersin.org Compound 6h from this series demonstrated EC₅₀ values of 25.9 and 50.8 μg/ml against Phomopsis sp., outperforming pyrimethanil. frontiersin.org

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

Compound Target Fungi EC₅₀ (μg/mL) Inhibition Rate (%) at 50 µg/mL Source
5o Phomopsis sp. 10.5 100 nih.govfrontiersin.orgresearchgate.net
5f Phomopsis sp. - 100 nih.govfrontiersin.orgresearchgate.net
Pyrimethanil Phomopsis sp. 32.1 85.1 nih.govfrontiersin.orgresearchgate.net
4a Botrytis cinerea - 87.5 (at 100 µg/mL) tandfonline.com
6h Phomopsis sp. 25.9 89.2 frontiersin.org
6g Botrytis cinerea - 86.1 frontiersin.org
6h Botrytis cinerea - 90.7 frontiersin.org
6q Botrytis cinerea - 88.3 frontiersin.org

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their potential as anti-inflammatory agents, primarily through their action on cyclooxygenase (COX) enzymes and regulation of nitric oxide (NO).

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory drug development. mdpi.comnih.gov Several studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. mdpi.comnih.govmdpi.com

In a study evaluating newly synthesized pyrimidine derivatives (L1–L4 ), two compounds, L1 and L2 , demonstrated high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam (B1676189) and significantly better than piroxicam. mdpi.comnih.gov This suggests that the pyrimidine scaffold is a promising starting point for developing potent and selective COX-2 inhibitors. mdpi.com Another study on pyrimidine-5-carbonitriles identified compounds 3b , 5b , and 5d as highly potent COX-2 inhibitors, with IC₅₀ values nearly equal to Celecoxib. mdpi.com Specifically, their potency was found to be approximately 4.7 to 10.5 times higher than Nimesulide. mdpi.com

Further research into pyrimidine-based fluorescent COX-2 inhibitors led to the identification of N-(2-((7-nitro-benzo[c] nih.govnih.govucl.ac.ukoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine (6) as a novel, potent, and selective COX-2 inhibitor with an IC₅₀ of 1.8 μM. rsc.org

Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

Compound COX-2 IC₅₀ (µM) Comparison Source
L1 Comparable to Meloxicam More selective than Piroxicam mdpi.comnih.gov
L2 Comparable to Meloxicam More selective than Piroxicam mdpi.comnih.gov
3b 0.20 ± 0.01 Comparable to Celecoxib mdpi.com
5b 0.18 ± 0.01 Comparable to Celecoxib mdpi.com
5d 0.16 ± 0.01 Comparable to Celecoxib mdpi.com
Compound 6 1.8 - rsc.org

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is linked to various inflammatory diseases. nih.govnih.gov Consequently, inhibiting NO production is a viable anti-inflammatory approach.

A study on 5-nitropyrimidine-2,4-dione analogues identified compound 36 as a potent inhibitor of NO production in lipopolysaccharide-induced RAW 264.7 cells, with an IC₅₀ value of 8.6 μM. nih.gov This compound also inhibited iNOS activity with an IC₅₀ of 6.2 μM and showed no significant cytotoxicity. nih.gov

In another investigation, a series of compounds based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold were designed to inhibit NO production. nih.gov Compound S2h from this series showed vigorous inhibitory activity on NO production with an IC₅₀ of 3.21 ± 0.67 µM, significantly lower than the control L-NNA (IC₅₀ = 28.36 ± 3.13 µM). nih.gov Docking studies suggested that this compound interacts effectively with the iNOS protein. nih.gov Additionally, pyrazolopyrimidine derivatives have been evaluated, with the urea (B33335) derivative 11 being the most active iNOS inhibitor with an IC₅₀ of 0.22 µM. bsu.edu.eg

Table 3: Inhibition of Nitric Oxide Production by Selected Pyrimidine Derivatives

Compound Target IC₅₀ (µM) Source
Compound 36 NO Production 8.6 nih.gov
Compound 36 iNOS Activity 6.2 nih.gov
S2h NO Production 3.21 ± 0.67 nih.gov
L-NNA (control) NO Production 28.36 ± 3.13 nih.gov
Compound 11 iNOS Activity 0.22 bsu.edu.eg

Antimalarial Potential

The emergence of drug-resistant strains of Plasmodium has necessitated the development of new antimalarial agents, and pyrimidine derivatives have been extensively studied for this purpose. nih.govgsconlinepress.comrsc.org They often target crucial parasite pathways, such as folate biosynthesis. gsconlinepress.com

Several studies have demonstrated the efficacy of pyrimidine derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. In a study developing novel Pf-DHFR inhibitors, a series of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives were synthesized. nih.gov The resulting compounds showed IC₅₀ values ranging from 5.26–106.76 µg/ml against the 3D7 (sensitive) strain and 4.71–112.98 µg/ml against the Dd2 (resistant) strain. nih.gov Compounds 3d , 3e , 3f , and 3h were particularly effective against both strains. nih.gov

Another study focused on pyrimidine-tethered spirochromane-based sulfonamide derivatives. nih.govrsc.orgnih.gov Compounds SZ9 and SZ14 showed potent activity against both CQ-sensitive (3D7) and CQ-resistant (W2) strains of P. falciparum, with IC₅₀ values in the single-digit micromolar range. nih.govrsc.orgnih.gov Specifically, SZ14 had an IC₅₀ of 2.84 μM. nih.govrsc.orgnih.gov These compounds were found to inhibit the parasitic cysteine proteases falcipain-2 and falcipain-3. nih.govrsc.orgnih.gov

Furthermore, quinoline-pyrimidine hybrids have been investigated, with compound 7a showing the most prominent activity against the NF54 strain with an IC₅₀ of 0.32 ± 0.06 μM. nih.gov

**Table 4: Antimalarial Activity of Selected Pyrimidine Derivatives against *P. falciparum***

Compound/Derivative Class Strain(s) IC₅₀ Source
PABA-substituted pyrimidines 3D7 (sensitive) 5.26–106.76 µg/ml nih.gov
PABA-substituted pyrimidines Dd2 (resistant) 4.71–112.98 µg/ml nih.gov
SZ14 3D7 & W2 (resistant) 2.84 μM nih.govrsc.orgnih.gov
SZ9 3D7 & W2 (resistant) 3.22 μM nih.govrsc.orgnih.gov
7a (Quinoline-pyrimidine hybrid) NF54 (sensitive) 0.32 ± 0.06 μM nih.gov
Tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines W2 (resistant) 0.74–6.4 μM rsc.org

Anti-tubercular Investigations

Tuberculosis remains a major global health issue, and pyrimidine-containing compounds have emerged as promising candidates for new anti-tubercular drugs. ucl.ac.ukresearchgate.net Several pyrimidine derivatives are even in clinical trials. ucl.ac.ukresearchgate.net

Research has explored a wide structural diversity of pyrimidines for their activity against Mycobacterium tuberculosis. ucl.ac.uk A study on novel pyrimidine derivatives identified LPX-16j as a potent anti-tubercular compound. acs.org Further structure-activity relationship studies led to the development of derivative 5a , which showed strong activity against H37Ra, H37Rv, and clinical drug-resistant TB strains with a minimum inhibitory concentration (MIC) of 0.5–1.0 μg/mL. acs.org

In another study, a series of pyrimidine analogs were assessed for their ability to inhibit M. tuberculosis (H37Rv). nih.gov The initial hit, JSF-2019 , and its analog JSF-2245 were found to be bactericidal. nih.gov Benzothiazole–pyrimidine hybrids have also been designed and synthesized, with compounds 5c and 15 showing high activity against a drug-sensitive strain (MIC = 0.24–0.98 µg/mL) and also exhibiting good activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. nih.gov

Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized, with several compounds demonstrating a MIC of <6.25 µg/mL against M. tuberculosis strain H37RV. tandfonline.com Compound 8d from this series was the most active in vitro, with an IC₉₀ of 1.53 µg/mL. tandfonline.com

Table 5: Anti-tubercular Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class M. tuberculosis Strain(s) MIC (µg/mL) Source
5a H37Ra, H37Rv, Drug-Resistant 0.5 - 1.0 acs.org
JSF-2019 H37Rv 0.058 - 0.11 (MBC) nih.gov
JSF-2245 H37Rv 0.24 - 0.48 (MBC) nih.gov
5c Drug-Sensitive 0.24 - 0.98 nih.gov
15 Drug-Sensitive 0.24 - 0.98 nih.gov
5c MDR TB 0.98 nih.gov
15 MDR TB 1.95 nih.gov
5c XDR TB 3.9 nih.gov
15 XDR TB 7.81 nih.gov
8d H37RV <6.25 (IC₉₀ = 1.53) tandfonline.com

Targeting Mycobacterium tuberculosis Dihydrofolate Reductase (mt-DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. Its inhibition leads to the disruption of DNA synthesis and ultimately cell death, making it a well-established target for antimicrobial and anticancer drugs. In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR plays a vital role in the bacterium's survival and proliferation.

The 2,4-diaminopyrimidine (B92962) scaffold, a core component of this compound, is a well-recognized pharmacophore for DHFR inhibitors. This structural motif is adept at mimicking the binding of the natural substrate, dihydrofolate, within the enzyme's active site. Research into various 2,4-diaminopyrimidine derivatives has elucidated key interactions necessary for potent inhibition of mt-DHFR. These interactions typically involve the formation of hydrogen bonds between the 2- and 4-amino groups of the pyrimidine ring and specific amino acid residues in the active site of mt-DHFR, such as Asp27, Ile5, and Ile94. researchgate.net

Molecular docking studies have been employed to predict the binding modes of 2,4-diaminopyrimidine analogues within the mt-DHFR active site. These computational models suggest that the 2,4-diamino functionality is critical for anchoring the inhibitor molecule. The amino groups at positions 2 and 4 of the pyrimidine ring are predicted to form specific hydrogen bonds with the side chain of Asp27 and the backbone carbonyls of Ile5 and Ile94, respectively. researchgate.net While direct experimental data on the inhibitory activity of this compound derivatives against mt-DHFR is not extensively available in public literature, the established importance of the 2,4-diaminopyrimidine core strongly suggests their potential as inhibitors. The chloro and iodo substituents at the 4- and 5-positions of the pyrimidine ring are poised to modulate the compound's physicochemical properties and introduce additional interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.

Table 1: Key Amino Acid Residues in mt-DHFR Interacting with 2,4-Diaminopyrimidine Inhibitors

Interacting Residue Type of Interaction
Asp27 Hydrogen Bond
Ile5 Hydrogen Bond
Ile94 Hydrogen Bond
Ile20 Hydrophobic Interaction
Ile50 Hydrophobic Interaction

Data derived from molecular docking studies of 2,4-diaminopyrimidine analogues with mt-DHFR. researchgate.net

Proposed Molecular Mechanisms of Action

The biological activity of this compound derivatives is intrinsically linked to their molecular structure and the way they interact with biological macromolecules. The proposed mechanisms of action center on specific enzyme interactions and the unique properties of the halogen substituents.

Interaction with Specific Enzymes and Receptors

The primary proposed mechanism of action for derivatives of this compound as antitubercular agents is the inhibition of mt-DHFR. This interaction is predicated on the structural similarity of the 2,4-diaminopyrimidine core to the pteridine (B1203161) ring of the natural substrate, dihydrofolate. By competitively binding to the active site, these inhibitors block the reduction of dihydrofolate to tetrahydrofolate, a critical step in the folate pathway.

Role of Halogen Electrophilicity in Biological Interactions

The presence of chlorine and iodine atoms on the pyrimidine ring of this compound is not merely for steric bulk or to influence lipophilicity. These halogen atoms can participate in specific, non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom in a biological macromolecule.

The electrophilicity of the halogen atom is a key determinant of the strength of a halogen bond. In the context of this compound, the iodine atom, being larger and more polarizable than chlorine, is expected to be a more effective halogen bond donor. This interaction can provide an additional anchoring point within the enzyme's active site, contributing to higher binding affinity and specificity. For instance, the iodine atom at the 5-position could form a halogen bond with a backbone carbonyl oxygen or a specific amino acid side chain in the mt-DHFR active site.

Table 2: Properties of Halogens in this compound

Halogen Position Potential Role in Biological Interactions
Chlorine 4 Modulates electronic properties, potential for weaker halogen bonding.
Iodine 5 Strong halogen bond donor, enhances binding affinity and specificity.

Structure Activity Relationship Sar Studies of 4 Chloro 5 Iodopyrimidin 2 Amine and Its Analogs

Influence of Halogen Atom Positioning and Nature on Biological Activity

The nature and position of halogen atoms on a heterocyclic scaffold can significantly modulate a compound's physicochemical properties and its biological activity. Halogenation can affect lipophilicity, metabolic stability, and the ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

In the context of pyrimidine (B1678525) derivatives, the introduction of halogens can be a key strategy for enhancing potency and selectivity. For instance, in a series of 2,4-diamino-5-ketopyrimidines developed as cyclin-dependent kinase (CDK) inhibitors, substitutions on the pyrimidine core were critical for activity. biosynth.com While specific studies on 4-Chloro-5-iodopyrimidin-2-amine are not extensively detailed in publicly available literature, general principles of halogen substitution on aromatic and heterocyclic rings can be inferred. The chlorine atom at the C4 position and the iodine atom at the C5 position of the pyrimidine ring are expected to have distinct effects. The chlorine atom, being moderately electron-withdrawing, can influence the electron distribution of the ring and its reactivity. The larger, more polarizable iodine atom at the C5 position can contribute significantly to binding through hydrophobic and halogen bonding interactions. The combination and positioning of these two different halogens likely create a unique electronic and steric profile that dictates the compound's interaction with its biological target.

Impact of Substituent Effects on Pyrimidine Reactivity and Binding Affinity

Substituents on the pyrimidine ring play a pivotal role in defining the molecule's reactivity and its affinity for biological targets. The 2-amino group is a key feature of this scaffold, often acting as a crucial hydrogen bond donor, anchoring the molecule into the active site of enzymes like kinases. acs.org

The electronic properties of substituents on the pyrimidine ring can modulate the pKa of the ring nitrogens and the 2-amino group, which in turn affects the strength of hydrogen bonds. Electron-withdrawing groups, such as the chloro and iodo substituents in this compound, decrease the electron density of the pyrimidine ring. This can influence the binding affinity by altering the strength of interactions with amino acid residues in the target protein. For example, in studies of [bis(pyridine)iodine]+ complexes, it was shown that an increased electron density on the nitrogen-containing heterocycle stabilizes the halogen bond. chemicalbook.com Conversely, electron deficiency can impact the stability of such complexes. chemicalbook.com Therefore, the specific combination of a chloro group at C4 and an iodo group at C5 creates a distinct electronic environment that fine-tunes the binding affinity of the molecule.

Comparative Analysis with Structural Analogs and Their Pharmacological Profiles

The pharmacological profile of this compound can be understood by comparing it with its structural analogs. The 2-aminopyrimidine (B69317) scaffold is found in a wide range of biologically active molecules.

For example, a series of 2-aminopyrimidine derivatives were evaluated as β-glucuronidase inhibitors, where substitutions on the pyrimidine ring led to varying degrees of activity. nih.gov In another study, 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones were identified as potent tyrosine kinase inhibitors. researchgate.net Comparing this compound with analogs where the halogen atoms are different or placed at other positions would provide insight into the specific contribution of the C4-chloro and C5-iodo substitutions. For instance, comparing with 4-chloro-5-methylpyrimidin-2-amine (B1297449) would highlight the difference between an iodine atom and a methyl group at the 5-position, potentially revealing the importance of the halogen bond or the size of the substituent for activity. nih.gov Similarly, comparison with 2-amino-4,6-dichloropyrimidine (B145751) derivatives would underscore the effect of having an iodine at C5 versus a chlorine. nih.gov The table below presents a list of related compounds that could be used in such a comparative analysis.

Table 1: Structural Analogs of this compound

Compound Name Key Structural Difference from this compound
4-Chloro-5-methylpyrimidin-2-amine Iodine at C5 is replaced by a methyl group. nih.gov
2-Amino-4,6-dichloropyrimidine Iodine at C5 is absent, and a chlorine atom is at C6 instead of C4. nih.gov
2,4-Diamino-5-ketopyrimidines Presence of an additional amino group at C4 and a keto group at C5. biosynth.com
4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines Fused pyrazole (B372694) ring and a phenylamino (B1219803) group at C4. acs.org

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For kinase inhibitors based on the pyrimidine scaffold, a common pharmacophore model includes a hydrogen bond donor-acceptor system that mimics the adenine (B156593) of ATP. acs.org

For this compound and its analogs, the key pharmacophoric features likely include:

A hydrogen bond donor: The 2-amino group is a critical hydrogen bond donor. acs.org

A hydrogen bond acceptor: One of the pyrimidine ring nitrogens (N1 or N3) typically acts as a hydrogen bond acceptor. acs.org

Hydrophobic/Halogen bonding regions: The chloro and iodo substituents provide regions for hydrophobic interactions and potentially stabilizing halogen bonds with the target protein.

Aromatic/Heterocyclic core: The pyrimidine ring itself serves as a central scaffold.

Computational and Theoretical Investigations of 4 Chloro 5 Iodopyrimidin 2 Amine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a ligand, such as 4-Chloro-5-iodopyrimidin-2-amine, might interact with a biological target, typically a protein or a nucleic acid.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be gleaned from research on analogous pyrimidine (B1678525) and pyridine (B92270) derivatives. For instance, various substituted pyrimidines have been investigated as inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. Docking studies of such compounds frequently reveal key interactions with the ATP-binding site of these enzymes.

Hypothetically, a molecular docking study of this compound against a kinase target would likely show the pyrimidine ring forming hydrogen bonds with the hinge region of the kinase. The 2-amino group is a prime candidate for donating hydrogen bonds, a common binding motif for kinase inhibitors. The chlorine and iodine substituents at the 4 and 5 positions, respectively, would be expected to engage in halogen bonding and hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity. The specific interactions would, of course, be dependent on the topology and amino acid composition of the target's active site.

A hypothetical summary of potential interactions based on studies of similar compounds is presented in the table below:

Interaction TypePotential Interacting Group on this compoundCorresponding Residues in a Generic Kinase Active Site
Hydrogen Bonding2-amino group, pyrimidine nitrogensHinge region amino acids (e.g., Cysteine, Alanine)
Halogen Bonding4-chloro group, 5-iodo groupCarbonyl oxygens, aromatic rings of amino acids
Hydrophobic InteractionsPyrimidine ringLeucine, Valine, Isoleucine residues

These predicted interactions, derived from the behavior of structurally related molecules, underscore the potential of this compound as a scaffold for developing targeted therapies.

Molecular Dynamics Simulations of Binding Poses

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules.

For a complex of this compound with a putative protein target, an MD simulation would typically be run for several nanoseconds or even microseconds. The analysis of the simulation trajectory would focus on parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in its RMSD over the course of the simulation.

Furthermore, MD simulations can reveal the persistence of key intermolecular interactions identified in docking. For example, the hydrogen bonds between the 2-amino group of the ligand and the protein's hinge region would be monitored for their occupancy throughout the simulation. High occupancy would indicate a stable and crucial interaction for binding. The simulations can also uncover transient interactions not predicted by static docking, providing a more comprehensive understanding of the binding event.

A hypothetical analysis of an MD simulation for a this compound-kinase complex might yield the following data:

Simulation ParameterHypothetical Value/ObservationInterpretation
Ligand RMSD< 2.0 ÅStable binding pose of the ligand within the active site.
Protein Backbone RMSD< 3.0 ÅThe overall protein structure remains stable upon ligand binding.
Hydrogen Bond Occupancy (2-amino group)> 80%A persistent and strong hydrogen bond interaction is crucial for binding.
Halogen Bond Distance (Cl/I to acceptor)Consistently within bonding distanceStable halogen bonds contribute to the binding affinity.

Such simulations are critical for validating docking results and for refining the design of more potent and selective inhibitors based on the dynamic behavior of the ligand in the active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. These calculations can be used to determine a molecule's geometry, orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

For this compound, quantum chemical calculations could elucidate the influence of the chloro, iodo, and amino substituents on the electronic nature of the pyrimidine ring. The calculated distribution of electron density would highlight the most nucleophilic and electrophilic sites, offering predictions about the molecule's reactivity in chemical synthesis and its potential to interact with biological macromolecules.

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule, indicating where it is likely to engage in electrostatic interactions. The negative potential regions, likely around the pyrimidine nitrogens, would be susceptible to electrophilic attack or could act as hydrogen bond acceptors. The positive potential regions could indicate sites for nucleophilic attack.

A table summarizing the type of information that could be obtained from quantum chemical calculations for this compound is provided below:

Calculated PropertyHypothetical Information GainedSignificance
Optimized Molecular GeometryBond lengths, bond angles, and dihedral angles of the most stable conformation.Provides a precise 3D structure for use in docking and other computational studies.
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's chemical reactivity and electronic excitability.
Molecular Electrostatic Potential (MEP)A map of the electron density distribution, showing positive, negative, and neutral regions.Predicts sites for electrostatic interactions and chemical reactions.
Atomic ChargesThe partial charge on each atom in the molecule.Helps in understanding intermolecular interactions and reactivity.

These theoretical calculations, while not a substitute for experimental validation, are crucial for building a foundational understanding of the chemical and biological properties of this compound, thereby guiding its future development and application.

Advanced Analytical Characterization Methodologies for 4 Chloro 5 Iodopyrimidin 2 Amine in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Chloro-5-iodopyrimidin-2-amine, the ¹H NMR spectrum is expected to be relatively simple.

The pyrimidine (B1678525) ring itself has one proton at the 6-position. Its chemical shift would be influenced by the adjacent electronegative nitrogen atoms and the halogen substituents. The amino group (-NH₂) at the 2-position would exhibit a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ) in ppm Multiplicity Notes
H-6~8.0-8.5Singlet (s)The exact shift is influenced by the chloro and iodo substituents.
-NH₂Variable (broad singlet)Broad Singlet (br s)The chemical shift is solvent and concentration-dependent.

Note: The above table is predictive and based on general principles of NMR spectroscopy and data for similar pyrimidine structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the four carbon atoms in the pyrimidine ring are influenced by the attached functional groups (amino, chloro, and iodo) and the ring nitrogen atoms. The carbon atom bonded to the highly electronegative chlorine atom (C-4) and the carbon bearing the amino group (C-2) are expected to appear at characteristic downfield positions. The carbon atom attached to iodine (C-5) would also have a specific chemical shift, which is generally less deshielded than a carbon attached to chlorine.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ) in ppm
C-2~160-165
C-4~155-160
C-5~90-100
C-6~150-155

Note: This table is predictive and based on established ranges for substituted pyrimidines. Precise experimental values are not currently available in public literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C=N and C=C bonds of the pyrimidine ring. The C-Cl and C-I stretching vibrations would appear in the fingerprint region of the spectrum.

Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Amine)3300-3500Symmetric and Asymmetric Stretching
C=N (Pyrimidine Ring)1640-1680Stretching
C=C (Pyrimidine Ring)1550-1600Stretching
C-Cl600-800Stretching
C-I500-600Stretching

Mass Spectrometry Techniques for Molecular Identity Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺. The presence of chlorine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum.

While specific experimental ESI-MS data for this compound is not publicly available, predicted data for the related compound 4-chloro-5-iodopyridin-2-amine (B3024639) suggests an expected m/z value for the [M+H]⁺ ion around 254.9. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a definitive method for confirming the molecular identity. The exact mass of this compound (C₄H₃ClIN₃) can be calculated and compared with the experimental value obtained from HRMS.

The theoretical exact mass of the [M+H]⁺ ion of this compound would be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁴N, and ¹²⁷I). This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating this compound from starting materials, byproducts, and impurities. Its application is crucial for assessing the purity of the final product and for real-time monitoring of its synthesis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound, offering high sensitivity and selectivity. europeanpharmaceuticalreview.com It is particularly well-suited for polar compounds that are not readily analyzed by gas chromatography. nih.gov A reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the method of choice for both qualitative and quantitative analysis. nih.gov

Research Findings: While a specific, published method for this compound is not readily available, a standard approach can be proposed based on the analysis of similar heterocyclic aromatic amines. researchgate.netnih.gov The separation would typically be achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. hplc.eu A gradient elution using a mobile phase of water and acetonitrile, with a small amount of an acidifier like formic acid, is common. nih.govhplc.eu Formic acid helps to protonate the analyte, improving peak shape and enhancing the ionization efficiency for mass spectrometry detection. nih.gov

Detection is achieved using electrospray ionization (ESI) in positive ion mode, which is effective for nitrogen-containing compounds. nih.gov The mass spectrometer, often a triple quadrupole, would be set to monitor the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound (MW: 255.44), this would be approximately m/z 255.9. Further fragmentation in the mass spectrometer (MS/MS) can be used for definitive structural confirmation and to enhance selectivity in complex matrices. stanford.edu

Table 1: Proposed LC-MS Parameters for the Analysis of this compound

Parameter Suggested Condition Rationale/Reference
HPLC System Ultra-Performance Liquid Chromatography (UPLC) Provides high resolution and fast analysis times. nih.gov
Column Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Standard for retaining and separating moderately polar small molecules. hplc.eu
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase for reverse-phase chromatography. nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the column. nih.gov
Flow Rate 0.3 - 0.5 mL/min Typical for analytical UPLC columns.
Ionization Mode Electrospray Ionization (ESI), Positive Effective for protonating and ionizing nitrogenous bases. nih.gov
MS Detection Tandem Mass Spectrometry (MS/MS) Offers high selectivity and sensitivity for quantitative studies. europeanpharmaceuticalreview.com

| Monitored Transition | m/z 255.9 → Fragment Ion(s) | Specific detection of the parent molecule and its characteristic fragments. stanford.edu |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of chemical analysis, prized for its high chromatographic resolution. nih.gov However, its application is generally limited to compounds that are thermally stable and volatile. nih.gov Direct GC-MS analysis of this compound is challenging due to the presence of a primary amine group, which imparts polarity and reduces volatility through hydrogen bonding. researchgate.net

Research Findings: To make polar analytes like primary amines suitable for GC analysis, a chemical derivatization step is typically required. gcms.cziu.edu Derivatization replaces the active, polar hydrogens on the amine group with nonpolar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. nih.govphenomenex.blog The two most common derivatization strategies for primary amines are silylation and acylation. researchgate.net

Silylation: This involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. nih.govnih.gov TBDMS derivatives are known to be more stable against hydrolysis than TMS derivatives. nih.gov

Acylation: This reaction uses reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBOC) to convert the amine into a stable, more volatile amide derivative. These fluorinated derivatives are particularly useful for enhancing sensitivity when using an electron capture detector (ECD), but they also show excellent properties with mass spectrometry. gcms.cz

The choice of reagent depends on the specific requirements of the analysis, but both methods effectively reduce the polarity of the amine, decrease column adsorption, and result in sharper, more symmetrical peaks in the chromatogram. iu.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Primary Amines

Derivatization Type Reagent Abbreviation Resulting Derivative Key Characteristics
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Highly reactive, but derivatives can be moisture-sensitive. iu.edu
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA tert-Butyldimethylsilyl (TBDMS) Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS ethers. gcms.cz
Acylation Trifluoroacetic Anhydride TFAA Trifluoroacetamide Highly volatile derivatives; byproducts are acidic and may need removal. gcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule. nih.gov Furthermore, it reveals how molecules pack together in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. rigaku.comnih.gov

Research Findings: A solved crystal structure for this compound is not available in the public domain as of this writing. However, the methodology can be illustrated by examining the crystallographic data of related substituted pyrimidine structures. nih.govnih.gov For example, the analysis of 4-amino-2,6-dichloropyrimidine (B161716) provided detailed insights into its molecular dimensions and hydrogen bonding network. iucr.org

In a typical analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. nih.gov The resulting diffraction pattern is used to calculate the electron density map of the unit cell, from which the positions of the atoms are determined. For this compound, such an analysis would confirm the planar pyrimidine ring structure and the precise locations of the chloro, iodo, and amino substituents. A key feature of interest would be the intermolecular hydrogen bonding pattern, likely involving the amino group hydrogens acting as donors and the ring nitrogen atoms acting as acceptors, forming dimers or extended networks that stabilize the crystal packing. nih.goviucr.orgacs.org

Table 3: Illustrative Crystal Structure Data for a Substituted Pyrimidine Derivative (4-amino-2,6-dichloropyrimidine)

Parameter Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/a Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 13.90 Å, b = 9.20 Å, c = 4.95 Å, β = 98.5° The lengths and angle of the fundamental repeating block of the crystal.
Molecules per Unit Cell (Z) 4 Number of individual molecules in one unit cell.
Key Intermolecular Interaction N-H···N Hydrogen Bonds Confirms the presence and nature of strong intermolecular forces holding the crystal together. iucr.org

Data is for illustrative purposes based on a related compound to demonstrate the output of an X-ray crystallography study. iucr.org

Future Research Directions and Therapeutic Prospects

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The therapeutic potential of 4-chloro-5-iodopyrimidin-2-amine can be significantly expanded through targeted chemical modifications. The three reactive sites on the pyrimidine (B1678525) ring—the 2-amino group, the 4-chloro atom, and the 5-iodo atom—provide ample opportunities for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

The 2-amino group is a key site for modification. Acylation, alkylation, or coupling with various cyclic moieties can introduce new interaction points with biological targets. irjmets.com For instance, creating hybrid molecules by linking the 2-amino group to other pharmacologically active structures, such as morpholine (B109124) or piperazine (B1678402), could lead to compounds with enhanced or novel activities. irjmets.comnih.gov

The chlorine atom at the C4 position is a versatile handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, including ethers, amines, and thioethers, effectively diversifying the chemical space. nih.gov Furthermore, the chloro group can act as a reactive center for forming covalent bonds with specific amino acid residues, such as cysteine, in protein targets. This strategy has been successfully used to develop potent and selective covalent inhibitors for kinases like MSK1. nih.gov

The iodine atom at the C5 position offers another avenue for modification, primarily through transition metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups, which can profoundly influence the molecule's shape, solubility, and binding affinity. The unique properties of the carbon-iodine bond make it a valuable synthetic handle for creating complex molecular architectures. acs.org

Modification Site Derivatization Strategy Potential Outcome/Rationale Supporting Evidence
2-Amino Group Acylation, Sulfonylation, Urea (B33335)/Thiourea formationIntroduce hydrogen bond donors/acceptors to improve target binding.General synthetic strategies for 2-aminopyrimidines. iaea.org
Coupling with piperazines, morpholines, or other heterocyclesCreate hybrid molecules with dual-target potential or improved pharmacokinetic profiles. irjmets.comnih.gov
C4-Chloro Atom Nucleophilic Aromatic Substitution (SNAr) with O, N, S nucleophilesIntroduce diverse functional groups to explore structure-activity relationships (SAR). nih.gov
Covalent targeting of cysteine residuesDevelop potent and selective covalent inhibitors for specific enzymes (e.g., kinases). nih.gov
C5-Iodo Atom Suzuki, Sonogashira, Heck, or Stille cross-coupling reactionsIntroduce bulky aryl or alkynyl groups to probe steric pockets in target proteins. acs.org
Metal-halogen exchange followed by functionalizationGenerate organometallic intermediates for further complex modifications.Standard organometallic chemistry principles.

Exploration of New Biological Targets and Disease Indications

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in drug discovery, particularly for protein kinase inhibitors. acs.orgnih.govbenthamscience.com Many approved anticancer drugs contain this core because it effectively mimics the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. nih.govrsc.org Consequently, a primary avenue for future research is to screen derivatives of this compound against a broad panel of kinases implicated in diseases like cancer and neurodegenerative disorders. acs.orgnih.gov Targets such as Janus kinase (JAK), Epidermal Growth Factor Receptor (EGFR), and Mitogen- and Stress-Activated Protein Kinase (MSK1) are particularly relevant. nih.govtandfonline.comarabjchem.org

Beyond kinases, the 2-aminopyrimidine core has shown activity against a variety of other biological targets. Recent studies have identified 2-aminopyrimidine derivatives as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections. nih.govnih.gov Other research has pointed to potential applications as antibacterial agents by targeting bacterial enzymes like DNA gyrase, or as antileishmanial agents. nih.govresearchgate.net The unique halogenation pattern of this compound may confer selectivity and potency against these or other, yet undiscovered, targets.

Potential Biological Target Class Specific Examples Associated Disease Indications Rationale/Supporting Evidence
Protein Kinases EGFR, JAK3, MSK1, TBK1, AURKBCancer, Inflammatory Diseases, NeurodegenerationPyrimidine is a well-established "hinge-binding" motif for kinase inhibition. acs.orgnih.govnih.govtandfonline.com
Epigenetic Enzymes Lysine-Specific Demethylase 1 (LSD1)Cancer2-aminopyrimidine-based scaffolds have been optimized as LSD1 inhibitors. nih.gov
Metabolic Enzymes β-Glucuronidase, Thymidylate Synthase (TS)Colon Cancer, Infections, Cancer2-aminopyrimidine derivatives have shown potent inhibitory activity against these enzymes. nih.govnih.govnih.gov
Bacterial Enzymes DNA GyraseBacterial InfectionsHalogenated pyrimidines can be developed as novel antibiotics targeting essential bacterial pathways. nih.gov
Parasitic Targets Leishmania species enzymesLeishmaniasisQSAR studies have guided the development of pyrimidines as antileishmanial agents. researchgate.net

Integration of Computational and Experimental Approaches for Drug Design

A modern and efficient path to novel therapeutics based on the this compound scaffold involves a tight integration of computational and experimental methods. This synergistic approach can accelerate the discovery process, reduce costs, and lead to more optimized drug candidates.

The process begins with in silico methods. Molecular docking can predict how different derivatives of the scaffold bind to the active sites of various target proteins, such as kinases or β-glucuronidase. arabjchem.orgnih.govnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to build mathematical models that correlate the structural features of the pyrimidine derivatives with their biological activity. researchgate.netnih.govscielo.br These models help in understanding which chemical properties (e.g., electronic, steric, hydrophobic) are crucial for potency and can guide the design of new analogs with improved activity. tandfonline.commdpi.com

The most promising candidates identified through computational work are then synthesized. Modern, efficient synthetic methods, including metal-free and visible-light-enabled reactions, can be employed to access the target molecules. rsc.org Following synthesis and characterization, the compounds undergo in vitro biological evaluation to determine their actual potency and selectivity against the intended targets. The experimental results are then fed back into the computational models, refining their predictive power and initiating a new cycle of design, synthesis, and testing. This iterative process allows for the rapid optimization of lead compounds.

Phase Method Objective Example from Research
1. Design (In Silico) Molecular Docking Predict binding modes and affinities of derivatives against protein targets (e.g., EGFR, β-glucuronidase).Docking studies successfully predicted the binding of pyrimidine derivatives to EGFR and other targets. arabjchem.orgnih.gov
QSAR Modeling Identify key physicochemical descriptors for biological activity to guide rational design.QSAR models for pyrimidine derivatives have been developed for anticancer and larvicidal activities. nih.govscielo.br
ADMET Prediction Computationally estimate absorption, distribution, metabolism, excretion, and toxicity profiles to filter out candidates with poor drug-like properties.ADMET prediction is a standard component of modern drug discovery pipelines. tandfonline.com
2. Synthesis (Experimental) Chemical Synthesis Prepare the prioritized compounds using efficient and scalable synthetic routes.Solvent-free and catalyst-free methods have been developed for synthesizing 2-aminopyrimidine derivatives. mdpi.com
3. Testing (In Vitro) Biological Assays Experimentally measure the inhibitory activity (e.g., IC50) and selectivity of the synthesized compounds.Synthesized pyrimidines were evaluated for inhibitory activity against β-glucuronidase and various kinases. acs.orgnih.gov
4. Optimization (Iterative) Feedback Loop Use experimental data to refine and validate the computational models for the next design cycle.The integrated approach is shown to be feasible for designing novel JAK3/STAT inhibitors. tandfonline.com

Challenges and Opportunities in Halogenated Pyrimidine Research

While the this compound scaffold is promising, its development is not without challenges. A key hurdle is achieving regioselectivity during synthesis. The presence of multiple reactive sites can lead to mixtures of products, complicating purification and reducing yields. nih.gov Another significant consideration is metabolic stability. Halogenated aromatic compounds can sometimes be susceptible to metabolic dehalogenation or other biotransformations, which can affect their pharmacokinetic profile and duration of action. nih.govresearchgate.net Furthermore, the development of resistance to nucleoside-based drugs is a known clinical challenge, often involving changes in drug transporters or metabolism, which must be considered in later stages of development. nih.gov

Despite these challenges, significant opportunities exist. The presence of two different halogens (chlorine and iodine) offers a unique opportunity for sequential and site-selective cross-coupling reactions, enabling the construction of highly complex and diverse molecular libraries that would be difficult to access otherwise. The chloro group also presents the opportunity to design covalent inhibitors, which can offer enhanced potency and prolonged duration of effect. nih.gov Moreover, halogenated pyrimidines have a long history as radiosensitizers, compounds that make tumor cells more susceptible to radiation therapy. nih.gov Future research could explore whether derivatives of this compound can be incorporated into DNA and enhance the efficacy of radiotherapy, offering a new modality for cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-5-iodopyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Nitro-group reduction using stannous chloride in hydrochloric acid (HCl) is a proven strategy for halogenated pyrimidine derivatives. For example, 5-bromo-2-chloropyrimidin-4-amine was synthesized via nitro reduction under controlled temperature (273 K) with a 90% yield after recrystallization . For iodine substitution, consider using Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) with iodine sources (e.g., KI/CuI). Optimize reaction time, stoichiometry, and temperature (e.g., reflux conditions) to minimize side products. Purification via recrystallization (e.g., acetonitrile) is recommended .

Q. What characterization techniques (e.g., NMR, XRD) are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : X-ray crystallography (XRD) is critical for resolving structural ambiguities, particularly for verifying iodine substitution patterns and hydrogen-bonding networks, as demonstrated for related pyrimidines . Pair with 1^1H/13^13C NMR to confirm amine functionality and halogen positions. High-resolution mass spectrometry (HRMS) and elemental analysis validate purity. For polymorph screening, use differential scanning calorimetry (DSC) .

Q. How should solubility challenges be addressed during purification of this compound, and what solvent systems are recommended?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) or solvent mixtures (e.g., DMSO:water 5:5) are effective for dissolving halogenated pyrimidines during recrystallization . For iodine derivatives, test solubility in ethanol/water gradients. Centrifugation or vacuum filtration can separate insoluble byproducts. Solvent selection should balance polarity and boiling point to avoid decomposition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) aid in predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations predict charge distribution and reactive sites (e.g., C-I vs. C-Cl bond activation energies). Molecular dynamics simulations model solvent effects on Suzuki-Miyaura coupling efficiency. Quantum chemical reaction path searches (e.g., ICReDD’s methods) identify transition states and optimize catalytic systems . Validate predictions with kinetic isotope effect (KIE) studies .

Q. What experimental design strategies (e.g., factorial design) are suitable for investigating the simultaneous effects of temperature, catalyst loading, and solvent polarity on the Suzuki coupling efficiency of this compound?

  • Methodological Answer : A 3-factor, 2-level factorial design evaluates interactions between variables. For example:
FactorLow (-1)High (+1)
Temperature80°C120°C
Catalyst (Pd)2 mol%5 mol%
SolventDMFTHF
Analyze results via ANOVA to identify dominant factors. Use response surface methodology (RSM) for multi-variable optimization .

Q. How should researchers resolve contradictions between theoretical predictions (e.g., computational binding affinity) and experimental results (e.g., enzyme inhibition assays) when evaluating this compound as a kinase inhibitor?

  • Methodological Answer : Reconcile discrepancies by:
  • Validating computational models with crystallographic protein-ligand data.
  • Testing compound stability (e.g., HPLC monitoring for hydrolysis).
  • Adjusting solvation models in simulations to match assay conditions (e.g., buffer pH).
    Cross-reference with analogous compounds (e.g., 5-chloropyrimidin-2-amine derivatives) to identify structural outliers .

Q. What safety considerations and waste management protocols are critical when handling iodine-containing intermediates during multistep syntheses of this compound?

  • Methodological Answer :
  • Use fume hoods and PPE to mitigate iodine vapor exposure.
  • Neutralize acidic waste (e.g., post-reduction HCl) with sodium bicarbonate before disposal.
  • Recover iodine via precipitation (e.g., AgNO3_3 treatment) to reduce environmental impact.
    Reference GHS guidelines for halogenated amines in storage and transport .

Q. How can chemoinformatics tools be leveraged to analyze structure-activity relationships (SAR) of this compound derivatives in antimicrobial screening studies?

  • Methodological Answer :
  • Use QSAR models to correlate electronic parameters (Hammett σ) with MIC values.
  • Cluster derivatives by substituent patterns (e.g., iodine vs. bromine analogs) using principal component analysis (PCA).
  • Integrate bioassay data with chemical software (e.g., Schrödinger, MOE) for predictive SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.